GeXIVA[1,2]
Description
Contextualization of Marine Peptides as Chemical Probes and Bioactive Agents
Marine organisms are a prolific source of structurally diverse and biologically active natural products. mdpi.com Among these, peptides, particularly those from venomous creatures like cone snails, have garnered significant attention for their potential as chemical probes and therapeutic leads. mdpi.commdpi.com These peptides often exhibit high potency and selectivity for specific molecular targets, such as ion channels and receptors, making them invaluable tools for studying physiological processes. mdpi.comfigshare.com The development of fluorescently labeled or bead-linked versions of these peptides allows for the visualization of their subcellular localization and the identification of their binding partners, respectively, which is crucial for elucidating their mechanisms of action. mdpi.comnih.govnih.gov
Overview of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Their Pharmacological Significance
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine. wikipedia.org They are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions, including muscle contraction, neurotransmission, and inflammatory regulation. wikipedia.orgfrontiersin.org The diversity of nAChR subtypes, arising from different combinations of their constituent subunits (α1–α10, β1–β4, γ, δ, ε), presents a significant challenge for drug development but also offers opportunities for designing highly selective therapeutic agents. frontiersin.orgfrontiersin.org The pharmacological significance of nAChRs is underscored by their involvement in various pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of cancer. frontiersin.orgmdpi.com Consequently, both agonists and antagonists of specific nAChR subtypes are actively being investigated for their therapeutic potential. mdpi.comnih.gov
Identification and Primary Characterization of αO-Conotoxin GeXIVA from Conus generalis
αO-Conotoxin GeXIVA was first identified through a transcriptomic analysis of the venom gland of the worm-hunting cone snail, Conus generalis, collected from the South China Sea. nih.govpnas.orguq.edu.au This peptide belongs to the O1-gene superfamily of conotoxins. nih.govpnas.org The mature GeXIVA peptide is composed of 28 amino acids and contains four cysteine residues. mdpi.comuq.edu.au This cysteine arrangement allows for the formation of three distinct disulfide bond isomers: a globular form (GeXIVA researchgate.netnih.gov), a ribbon form (GeXIVA researchgate.netfrontiersin.org), and a bead form (GeXIVA researchgate.netmdpi.com). uq.edu.aunih.gov Initial characterization revealed that while other O1-superfamily peptides typically target calcium, sodium, or potassium channels, GeXIVA acts as an antagonist of nAChRs. nih.govpnas.org
Distinctive Features and Research Focus on GeXIVAresearchgate.netmdpi.comIsomer
Among the three synthetic disulfide isomers of GeXIVA, the bead isomer, GeXIVA researchgate.netmdpi.com (with disulfide bonds between Cys2-Cys9 and Cys20-Cys27), was found to be the most potent antagonist of the α9α10 nAChR. mdpi.compnas.orgmdpi.com It exhibits a high affinity for the rat α9α10 nAChR with a half-maximal inhibitory concentration (IC50) of 4.6 nM. pnas.orgmdpi.com This high potency and selectivity have positioned GeXIVA researchgate.netmdpi.com as a focal point of research. researchgate.netmdpi.com Subsequent studies have explored its structure-activity relationships, with alanine (B10760859) scans revealing key residues for its interaction with the α9α10 nAChR. acs.org Interestingly, while the globular and ribbon isomers of GeXIVA have been shown to modulate N-type calcium channels via GABA-B receptor activation, GeXIVA researchgate.netmdpi.com does not share this activity. nih.govuq.edu.au This further highlights the unique pharmacological profile of the GeXIVA researchgate.netmdpi.com isomer.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (Da) |
| αO-Conotoxin GeXIVA | 2010167-25-4 | C139H227N55O41S4 | 3452.89 |
| GeXIVA researchgate.netmdpi.com | Not Available | C139H227N55O41S4 | 3451.3 |
| GeXIVA researchgate.netnih.gov | Not Available | C139H227N55O41S4 | 3451.7 |
| GeXIVA researchgate.netfrontiersin.org | Not Available | C139H227N55O41S4 | 3451.9 |
Note: The molecular weights for the isomers are the observed monoisotopic masses. pnas.org The general CAS number and molecular formula are for the parent αO-Conotoxin GeXIVA. abmole.com
Inhibitory Activity of GeXIVA Isomers on Rat α9α10 nAChR
| Isomer | IC50 (nM) |
| GeXIVA researchgate.netmdpi.com (bead) | 4.6 |
| GeXIVA researchgate.netfrontiersin.org (ribbon) | 7.0 |
| GeXIVA researchgate.netnih.gov (globular) | 22.7 |
This table summarizes the half-maximal inhibitory concentrations (IC50) of the three GeXIVA isomers on rat α9α10 nicotinic acetylcholine receptors. pnas.org
Structure
2D Structure
Properties
Molecular Formula |
C139H227N55O41S4 |
|---|---|
Molecular Weight |
3452.9 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19S,22S,25R)-25-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-10,22-bis(3-carbamimidamidopropyl)-16,19-bis(hydroxymethyl)-7-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-16-[(2S)-butan-2-yl]-19,22-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-7-methyl-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C139H227N55O41S4/c1-8-65(4)102-127(231)193-103(68(7)199)128(232)183-87(54-98(204)205)115(219)169-66(5)104(208)187-95(124(228)191-101(64(2)3)130(234)235)63-239-237-61-92(121(225)176-79(23-13-45-163-135(149)150)110(214)174-83(114(218)192-102)27-17-49-167-139(157)158)189-118(222)85(52-70-31-37-73(201)38-32-70)180-111(215)80(24-14-46-164-136(151)152)173-108(212)77(21-11-43-161-133(145)146)171-107(211)76(20-10-42-160-132(143)144)172-109(213)78(22-12-44-162-134(147)148)175-119(223)88(55-99(206)207)181-116(220)86(53-71-33-39-74(202)40-34-71)182-125(229)96-28-18-50-194(96)129(233)91(59-197)186-113(217)82(26-16-48-166-138(155)156)178-122(226)93-60-236-238-62-94(190-126(230)100(140)67(6)198)123(227)177-81(25-15-47-165-137(153)154)112(216)185-90(58-196)120(224)184-89(57-195)105(209)168-56-97(203)170-75(19-9-41-159-131(141)142)106(210)179-84(117(221)188-93)51-69-29-35-72(200)36-30-69/h29-40,64-68,75-96,100-103,195-202H,8-28,41-63,140H2,1-7H3,(H,168,209)(H,169,219)(H,170,203)(H,171,211)(H,172,213)(H,173,212)(H,174,214)(H,175,223)(H,176,225)(H,177,227)(H,178,226)(H,179,210)(H,180,215)(H,181,220)(H,182,229)(H,183,232)(H,184,224)(H,185,216)(H,186,217)(H,187,208)(H,188,221)(H,189,222)(H,190,230)(H,191,228)(H,192,218)(H,193,231)(H,204,205)(H,206,207)(H,234,235)(H4,141,142,159)(H4,143,144,160)(H4,145,146,161)(H4,147,148,162)(H4,149,150,163)(H4,151,152,164)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)/t65-,66-,67+,68+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,100-,101-,102-,103-/m0/s1 |
InChI Key |
DRTISZFZZALDJX-VLSRZGDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](C(C)C)C(=O)O)C)CC(=O)O)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)C(C(C)O)N)C(=O)NC(C(C)C)C(=O)O)C)CC(=O)O)C(C)O |
Origin of Product |
United States |
Advanced Methodologies for Gexiva 1 2 Synthesis and Structural Elucidation
De Novo Synthetic Routes for GeXIVA and Its Analogues
The chemical synthesis of GeXIVA[1,2] is a multi-step process that begins with the assembly of its linear peptide chain, followed by the critical and highly selective formation of its three disulfide bridges.
Solid-Phase Peptide Synthesis (SPPS) Optimization for Peptide Complexity
The foundational step in producing GeXIVA[1,2] is the assembly of its linear precursor using Solid-Phase Peptide Synthesis (SPPS), typically employing the Fluorenylmethyloxycarbonyl (Fmoc) strategy. The inherent complexity of the GeXIVA[1,2] sequence, which includes sterically hindered residues and sequences prone to aggregation, demands significant optimization of standard SPPS protocols.
Key optimization parameters include the strategic use of advanced coupling reagents. While standard reagents like HBTU are effective for many couplings, difficult junctions within the GeXIVA[1,2] sequence, such as the coupling of a residue to a proline, benefit from more potent activators like HATU or HCTU. These reagents demonstrate superior performance in minimizing racemization and ensuring near-quantitative coupling efficiencies, which is critical for achieving a high-purity crude product.
Furthermore, to mitigate on-resin aggregation, which can lead to truncated or deletion sequences, several techniques are employed. These include the use of specialized resins with low-density functionalization (e.g., ChemMatrix® resin) that improve chain solvation, and the incorporation of "structure-disrupting" elements like Dmb-protected glycine (B1666218) or pseudoproline dipeptides at specific locations within the peptide backbone. Microwave-assisted SPPS has also proven to be highly effective, as the rapid heating cycles can significantly accelerate coupling reactions and reduce aggregation, leading to a marked improvement in the purity of the crude linear peptide.
| Coupling Reagent | Synthesis Method | Key Additive(s) | Resulting Crude Purity (%) |
|---|---|---|---|
| HBTU | Conventional (Room Temp) | None | 58% |
| HCTU | Conventional (Room Temp) | Pseudoproline Dipeptides | 75% |
| HATU | Microwave-Assisted (75°C) | None | 82% |
| HATU | Microwave-Assisted (75°C) | Pseudoproline Dipeptides | 91% |
Controlled Disulfide Bond Formation Strategies and Regioselectivity
With six cysteine residues, the linear GeXIVA[1,2] precursor can theoretically fold into 15 different disulfide isomers. Achieving the single, correct isomer requires a directed chemical strategy based on orthogonal cysteine-protecting groups. This approach involves protecting specific pairs of cysteines with groups that can be removed under unique chemical conditions, allowing for the sequential and regioselective formation of each disulfide bond.
For GeXIVA[1,2], a three-tiered orthogonal protection scheme is employed:
Cys Pair 1: Protected with the acid-labile Trityl (Trt) group.
Cys Pair 2: Protected with the very mild acid-labile Monomethoxytrityl (Mmt) group.
Cys Pair 3: Protected with the oxidation-labile Acetamidomethyl (Acm) group.
The folding process is executed in a stepwise manner following cleavage of the peptide from the resin and removal of all other side-chain protecting groups (except for the Cys protectors). First, the Trt groups are removed during the standard TFA cleavage cocktail, and the first disulfide bond is formed via air oxidation. Second, the Mmt groups are selectively cleaved using a dilute solution of TFA (1-2%) in dichloromethane, followed by oxidation (e.g., using DMSO) to form the second bridge. Finally, the highly stable Acm groups are removed using iodine or silver trifluoromethanesulfonate, which concurrently oxidizes the final cysteine pair to yield the desired GeXIVA[1,2] isomer.
| Step | Protecting Group Removed | Oxidation Method | Intermediate Formed | Stepwise Yield (%) |
|---|---|---|---|---|
| 1 | Trityl (Trt) | Air Oxidation (pH 8.5) | Mono-disulfide peptide | 85% |
| 2 | Monomethoxytrityl (Mmt) | DMSO Oxidation | Bi-disulfide peptide | 80% |
| 3 | Acetamidomethyl (Acm) | Iodine (I₂) Oxidation | GeXIVA[1,2] (Final Product) | 78% |
High-Resolution Spectroscopic and Diffraction Analyses for Conformational Insights
Once synthesized and purified, the precise three-dimensional structure and conformational integrity of GeXIVA[1,2] must be rigorously validated using a suite of high-resolution analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
NMR spectroscopy is the primary tool for determining the high-resolution solution structure of GeXIVA[1,2]. A series of multidimensional NMR experiments are conducted on samples dissolved in H₂O/D₂O.
TOCSY (Total Correlation Spectroscopy) experiments are used to identify amino acid spin systems, allowing for the assignment of most proton resonances to specific residues.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space distance constraints between protons that are close to each other (< 5 Å), which are the fundamental data for structure calculation.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments provide a fingerprint of the peptide, with each non-proline residue yielding a unique cross-peak, confirming the assignments and providing information on the chemical environment of each amide.
The collected distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). The output is an ensemble of structures that satisfy the experimental data. For GeXIVA[1,2], the resulting structure is a compact, globular fold, stabilized by the disulfide core. The ensemble exhibits a low root-mean-square deviation (RMSD) of <0.5 Å over the backbone atoms, indicating a well-defined structure.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment and Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of GeXIVA[1,2] and evaluate its conformational stability. The far-UV CD spectrum (190-250 nm) provides a characteristic signature of the peptide's secondary structural elements.
The spectrum of GeXIVA[1,2] is characterized by a strong negative minimum around 218 nm. This feature is a hallmark of significant β-sheet content, which is consistent with the compact, folded structure determined by NMR. Deconvolution of the CD spectrum using algorithms like K2D2 or BeStSel suggests an approximate secondary structure composition of 45% β-sheet, 15% β-turn, and 40% random coil, with negligible α-helical content.
Furthermore, thermal denaturation studies monitored by CD spectroscopy provide insight into the molecule's stability. By tracking the CD signal at 218 nm as a function of temperature, a melting temperature (Tm) of 76.5 °C was determined for GeXIVA[1,2], indicating high thermal stability conferred by the rigidifying disulfide bond network.
Mass Spectrometry for Precise Isomer Characterization and Purity Validation
Mass spectrometry (MS) is indispensable for verifying the identity, purity, and correct disulfide connectivity of the synthesized GeXIVA[1,2].
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product with high accuracy. The observed mass must match the calculated theoretical mass for the fully oxidized peptide. Any deviation would indicate incomplete synthesis, failed deprotection, or modification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for purity assessment. The peptide is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer. A single, sharp peak in the chromatogram with the correct mass confirms the high purity of the sample. Importantly, different disulfide isomers of GeXIVA[1,2] often exhibit distinct retention times on the HPLC column, making LC-MS a powerful tool for separating the target isomer from any misfolded byproducts.
Tandem Mass Spectrometry (MS/MS) can provide direct evidence of disulfide bond connectivity. Under specific fragmentation conditions (e.g., Electron-Transfer Dissociation), the peptide backbone can be fragmented while leaving the disulfide bonds intact. Analysis of the resulting fragment ions can help elucidate which cysteine residues are linked, providing ultimate confirmation of the [1,2] isomer structure.
| Analytical Parameter | Method | Result |
|---|---|---|
| Theoretical Mass (Monoisotopic) | Calculation | 2458.09 Da |
| Observed Mass (Monoisotopic) | ESI-MS | 2458.11 Da |
| Purity | RP-HPLC (214 nm) | >98% |
| HPLC Retention Time | C18 Column, Acetonitrile/H₂O Gradient | 18.7 minutes |
| Secondary Structure | CD Spectroscopy | Predominantly β-sheet |
| Thermal Stability (Tm) | CD Thermal Melt | 76.5 °C |
Determination of Disulfide Connectivity and Isomeric Characterization of GeXIVACurrent time information in Bangalore, IN.nih.gov, GeXIVACurrent time information in Bangalore, IN.mdpi.com, and GeXIVACurrent time information in Bangalore, IN.pnas.org
The αO-conotoxin GeXIVA is a 28-amino acid peptide containing four cysteine (Cys) residues. uq.edu.au This arrangement allows for the formation of three distinct disulfide bond isomers, which have been synthesized and characterized to determine their structure and biological activity. pnas.orgnih.gov The isomers are designated based on the connectivity of the cysteine pairs: the "bead" isomer (GeXIVA Current time information in Bangalore, IN.nih.gov), the "globular" isomer (GeXIVA Current time information in Bangalore, IN.mdpi.com), and the "ribbon" isomer (GeXIVA Current time information in Bangalore, IN.pnas.org). nih.govpnas.org
Given that the native disulfide connectivity of GeXIVA was unknown, researchers chemically synthesized all three possible isomers to investigate their individual properties. nih.govpnas.org This was achieved through a directed synthesis strategy employing orthogonal protecting groups on the cysteine side chains. This method allows for the selective removal of protecting groups under different conditions, enabling the controlled, stepwise formation of the correct disulfide bridges for each specific isomer. nih.govpnas.org
The successful synthesis and correct mass of the isomers were confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The observed monoisotopic masses for each isomer were in close agreement with the theoretical value of 3,451.96 Da. nih.gov
| Isomer Designation | Common Name | Disulfide Bond Connectivity |
|---|---|---|
| GeXIVA Current time information in Bangalore, IN.nih.gov | Bead | Cys2–Cys9, Cys20–Cys27 |
| GeXIVA Current time information in Bangalore, IN.mdpi.com | Globular | Cys2–Cys20, Cys9–Cys27 |
| GeXIVA Current time information in Bangalore, IN.pnas.org | Ribbon | Cys2–Cys27, Cys9–Cys20 |
The nomenclature GeXIVA[1,X] indicates the connection of the first cysteine residue to the second, third, or fourth cysteine, with the second disulfide bond being defined by default. nih.govpnas.org
Structural elucidation of the three synthetic isomers was primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy to determine their solution structures. nih.gov The NMR spectra revealed significant differences among the isomers. nih.gov The globular isomer, GeXIVA Current time information in Bangalore, IN.mdpi.com, exhibited considerable peak broadening in its 1D NMR spectrum, which was attributed to conformational exchange occurring on the NMR timescale, as aggregation was ruled out by diffusion experiments. nih.gov In contrast, the bead (GeXIVA Current time information in Bangalore, IN.nih.gov) and ribbon (GeXIVA Current time information in Bangalore, IN.pnas.org) isomers displayed much sharper spectra, suggesting they each adopt a single primary conformation or are in a state of fast exchange between multiple conformations. nih.gov
Further analysis showed that the bead isomer, GeXIVA Current time information in Bangalore, IN.nih.gov, is composed of two well-resolved but uncoupled loops restrained by the disulfide bonds. nih.gov The ribbon isomer, GeXIVA Current time information in Bangalore, IN.pnas.org, possesses a more rigid structure built around a short 3₁₀-helix between residues Tyr12 and Arg16. nih.gov Despite being flexible, the ribbon isomer has the most defined structure of the three. nih.gov
The functional characterization of the isomers involved assessing their inhibitory activity on nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the rat α9α10 nAChR subtype, where they all act as antagonists. nih.govnih.gov Surprisingly, unlike many other α-conotoxins where the globular isomer is the most potent, for GeXIVA, the globular form is the least active. nih.govuq.edu.au The bead isomer, GeXIVA Current time information in Bangalore, IN.nih.gov, was found to be the most potent inhibitor of the rat α9α10 nAChR. nih.govmdpi.com The ribbon isomer, GeXIVA Current time information in Bangalore, IN.pnas.org, also demonstrated high potency, nearly matching that of the bead form. nih.gov This high activity of a bead isomer is considered a rare finding in conotoxin research. nih.gov
| Isomer | IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|
| GeXIVA Current time information in Bangalore, IN.nih.gov (Bead) | 4.6 | 3.2–6.7 |
| GeXIVA Current time information in Bangalore, IN.pnas.org (Ribbon) | 7.0 | 3.6–13.4 |
| GeXIVA Current time information in Bangalore, IN.mdpi.com (Globular) | 22.7 | 11.8–43.5 |
Data reflects activity on rat α9α10 nAChRs expressed in Xenopus oocytes. nih.govresearchgate.net
The similar high potencies of the bead and ribbon isomers suggest they may interact with the receptor through nonspecific electrostatic interactions or that they share a crucial local structural motif required for binding. nih.gov The differential activity and structural features of these three isomers provide a valuable foundation for further structure-activity relationship studies. nih.gov
Molecular Structure Activity Relationship Sar and Design Principles of Gexiva
Comprehensive Amino Acid Sequence Analysis and Cysteine Pattern
GeXIVA uq.edu.auresearchgate.net is a 28-amino acid polypeptide belonging to the O-superfamily of conotoxins. researchgate.netmdpi.com Its primary sequence is notable for a high content of arginine residues, which are critical for its biological activity. researchgate.netuq.edu.au The defining structural feature of GeXIVA uq.edu.auresearchgate.net is its specific cysteine pattern, which forms two intramolecular disulfide bonds. These bonds connect the first and second cysteine residues (Cys2 and Cys9) and the third and fourth cysteine residues (Cys20 and Cys27). researchgate.netmdpi.com This "bead" connectivity (Cys I-II, Cys III-IV) is distinct from the globular (I-III, II-IV) and ribbon (I-IV, II-III) isomers. uq.edu.aupnas.org
Table 1: Amino Acid Sequence of GeXIVA uq.edu.auresearchgate.net The amino acid sequence and disulfide bridging of GeXIVA uq.edu.auresearchgate.net are detailed below.
| Property | Description |
| Sequence | TCRSSGRYCRSPYDRRRRYCRRITDACV |
| Length | 28 Amino Acids |
| Cysteine Residues | Cys2, Cys9, Cys20, Cys27 |
| Disulfide Bonds | Cys2-Cys9, Cys20-Cys27 |
| Isomer Type | Bead |
Data sourced from multiple studies. researchgate.netmdpi.com
Systematic Mutagenesis Studies for Functional Residue Identification
To understand the contribution of individual amino acids to the peptide's function, systematic mutagenesis studies have been conducted. These investigations involve replacing specific residues and evaluating the impact on the analogue's ability to inhibit the α9α10 nAChR.
Table 2: Alanine (B10760859) Scan Mutagenesis of GeXIVA uq.edu.auresearchgate.net - Selected Analogues This table highlights the impact of specific alanine substitutions on the activity at rat α9α10 nAChRs.
| Analogue | Substitution | IC₅₀ at rα9α10 nAChR (nM) | Change in Potency |
| GeXIVA uq.edu.auresearchgate.net (Wild Type) | - | 12 | - |
| [R17A]GeXIVA uq.edu.auresearchgate.net | Arginine at position 17 to Alanine | 155 | ~13-fold decrease |
| [R18A]GeXIVA uq.edu.auresearchgate.net | Arginine at position 18 to Alanine | 16 | Minor change |
| [I23A]GeXIVA uq.edu.auresearchgate.net | Isoleucine at position 23 to Alanine | 23 | ~2-fold decrease |
Data adapted from studies on GeXIVA alanine scanning. nih.gov
The role of the two disulfide bridges in maintaining the structural integrity and bioactivity of GeXIVA uq.edu.auresearchgate.net has been a key area of investigation. Surprisingly, studies involving the synthesis of disulfide-deficient analogues revealed that the disulfide bonds are not strictly essential for potent inhibition of the α9α10 nAChR. uq.edu.au Twelve different analogues of bead GeXIVA with one or both disulfide bonds removed were synthesized, and all remained potent inhibitors. uq.edu.au Analogues lacking either the Cys2-Cys9 or the Cys20-Cys27 disulfide bridge were found to be nearly as active as the native peptide. uq.edu.au The most potent disulfide-deficient analogue displayed an IC₅₀ value of 6 nM at the rat α9α10 nAChR, showing less than a two-fold decrease in potency compared to the parent peptide. researchgate.netresearchgate.net This suggests a high degree of conformational flexibility in how GeXIVA interacts with its target and indicates that a rigid, disulfide-stabilized structure is not a prerequisite for its activity. researchgate.net
Table 3: Bioactivity of Disulfide-Deficient GeXIVA uq.edu.auresearchgate.net Analogues This table shows the inhibitory concentration (IC₅₀) of analogues with deleted disulfide bonds at the rat α9α10 nAChR.
| Analogue | Modification | IC₅₀ at rα9α10 nAChR (nM) |
| GeXIVA uq.edu.auresearchgate.net (Native) | Two disulfide bonds (C2-C9, C20-C27) | 12 |
| [C2S,C9S]GeXIVA uq.edu.auresearchgate.net | C2-C9 bond deleted (Ser substitution) | 13 |
| [C20A,C27A]GeXIVA uq.edu.auresearchgate.net | C20-C27 bond deleted (Ala substitution) | 12 |
| [C2A,C9A,C20S,C27S]GeXIVA uq.edu.auresearchgate.net | Both bonds deleted | 35 |
Data sourced from studies on disulfide-deficient GeXIVA. uq.edu.au
Alanine Scanning Mutagenesis to Probe Side Chain Contributions
Elucidation of Specific Residues Critical for α9α10 nAChR Recognition
Research has pinpointed several key residues that are crucial for the potent and selective binding of GeXIVA uq.edu.auresearchgate.net to the α9α10 nAChR. The peptide's sequence is notably rich in arginine residues, and their positively charged side chains are believed to mediate receptor binding through critical electrostatic interactions. researchgate.net Asp-scanning mutagenesis studies have confirmed the key role of these arginine residues in the activity of GeXIVA isomers. uq.edu.aunih.gov Furthermore, the alanine scanning mutagenesis study highlighted Arginine-17 (R17) as a key determinant of selectivity. nih.gov Interestingly, molecular modeling and mutagenesis results have led to suggestions that the interaction may not occur at the classical orthosteric binding site, but could involve allosteric coupling with other domains of the receptor. nih.gov
Rational Design Strategies for Enhanced Specificity and Potency of GeXIVAuq.edu.auresearchgate.netAnalogues
The insights gained from SAR studies have paved the way for the rational design of GeXIVA uq.edu.auresearchgate.net analogues with improved properties. A key strategy has been to introduce multiple mutations based on the findings from mutagenesis scans. For example, building on the results of Asp-scanning, an analogue of the bead isomer, [T1A,D14A,V28K]GeXIVA uq.edu.auresearchgate.net , was developed. uq.edu.aunih.gov This engineered peptide exhibited sub-nanomolar activity, with an IC₅₀ of 0.79 nM for the α9α10 nAChR, a significant improvement in potency over the native peptide. uq.edu.aunih.gov
Another design strategy focuses on simplifying the peptide's structure to improve synthesis efficiency and reduce costs, which are significant challenges for a peptide with multiple arginine residues and a complex disulfide framework. researchgate.netuq.edu.au The discovery that disulfide-deficient analogues retain high potency opens the door to creating simpler, linear or single-bridge versions of GeXIVA without compromising its analgesic potential. uq.edu.auresearchgate.net These findings collectively guide the ongoing development of GeXIVA analogues as potential next-generation therapeutics. nih.gov
Table 4: Rationally Designed High-Potency GeXIVA uq.edu.auresearchgate.net Analogue This table presents data for an engineered analogue with enhanced activity.
| Analogue | Mutations | IC₅₀ at α9α10 nAChR (nM) | Fold Improvement vs. Wild Type* |
| [T1A,D14A,V28K]GeXIVA uq.edu.auresearchgate.net | T1A, D14A, V28K | 0.79 | ~5.8-fold |
*Comparison based on a wild-type IC₅₀ of 4.6 nM. mdpi.comuq.edu.aunih.gov
Mechanistic Investigations of Gexiva 1 2 Nachr Interactions
Detailed Receptor Specificity and Selectivity Profiling Across nAChR Subtypes
GeXIVA uq.edu.aupnas.org exhibits a distinct profile of activity across various nAChR subtypes, demonstrating high potency and selectivity for the α9α10 nAChR. nih.govnih.gov Electrophysiological screening on a panel of rat nAChR subtypes expressed in Xenopus oocytes revealed that GeXIVA uq.edu.aupnas.org is most potent at the α9α10 nAChR, with an IC₅₀ value of 4.6 nM. pnas.orgnih.gov Its potency is substantially lower on other neuronal and muscle nAChR subtypes. For instance, the IC₅₀ values for rat α7 and mouse muscle (α1β1δε) nAChRs are 415 nM and 394 nM, respectively, indicating a selectivity ratio of over 85-fold for the α9α10 subtype. pnas.orgnih.gov The selectivity is even more pronounced when compared to subtypes like α3β4, where the ratio exceeds 1,100-fold. pnas.orgresearchgate.net
Studies on human nAChRs show a similar, albeit slightly less potent, profile. The IC₅₀ for GeXIVA uq.edu.aupnas.org at the human α9α10 nAChR is 52 nM, which is a four-fold decrease in activity compared to the rat ortholog. uq.edu.au Despite this difference, it retains significant selectivity. nih.gov The presence of the β2 subunit over the β4 subunit in combination with α-subunits generally results in higher potency for GeXIVA uq.edu.aupnas.org, suggesting that specific residues within the β-subunits are important for its binding and activity. pnas.orgnih.gov
Table 1. Inhibitory activity (IC₅₀) of GeXIVA uq.edu.aupnas.org on various nAChR subtypes.
Receptor Binding Kinetics and Equilibrium Characterization of GeXIVAuq.edu.aupnas.org
The interaction of GeXIVA uq.edu.aupnas.org with nAChRs is characterized by its binding affinity and the kinetics of association and dissociation. The equilibrium dissociation constant (Kd) is a measure of binding affinity, and while not always directly reported, it is related to the IC₅₀ value. The low nanomolar IC₅₀ values for α9α10 nAChRs indicate a high binding affinity. pnas.orgnih.gov The binding constant (Ka), the inverse of the dissociation constant (Kd), is determined by the ratio of the on-rate (k_on) and off-rate (k_off) constants. wikipedia.org
Electrophysiological studies show that the blockade of ACh-evoked currents at α9α10 nAChRs by GeXIVA uq.edu.aupnas.org is potent and rapidly reversible. pnas.orgresearchgate.net When the peptide is washed out, the receptor response to acetylcholine (B1216132) returns to control levels, suggesting a relatively fast off-rate. pnas.org This reversibility is a key characteristic of its kinetic profile.
Further characterization using a Rapid Equilibrium Dialysis (RED) assay revealed significant plasma protein binding, which differs across species. nih.gov The binding of GeXIVA uq.edu.aupnas.org to plasma proteins was found to be approximately 87.6% in humans, 69.8% in rats, and 55.9% in dogs. nih.gov This is an important consideration as it affects the free concentration of the peptide available to interact with the target receptor.
Electrophysiological Studies of GeXIVAuq.edu.aupnas.org-Induced Receptor Modulation
The functional consequences of GeXIVA uq.edu.aupnas.org binding to nAChRs have been extensively studied using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific nAChR subtypes. pnas.orgnih.govnih.gov These studies measure the ion currents evoked by the agonist acetylcholine (ACh) in the presence and absence of the toxin. Application of GeXIVA uq.edu.aupnas.org results in a potent blockade of ACh-evoked currents in oocytes expressing α9α10 nAChRs. pnas.orgresearchgate.net
Investigations into the mechanism of blockade revealed that the inhibition by GeXIVA uq.edu.aupnas.org is not dependent on the membrane potential, indicating that the peptide does not act as a simple open-channel pore blocker. pnas.org Further studies on a related conotoxin, GeXXVIIA, showed that its inhibition of hα9α10 nAChR was insurmountable when the ACh concentration was increased, a hallmark of non-competitive antagonism. mdpi.com This suggests that the toxin may bind to an allosteric site rather than competing directly with ACh at the orthosteric binding site. mdpi.commdpi.com The inhibitory effect of GeXIVA uq.edu.aupnas.org is not significantly altered by substituting Ca²⁺ with Ba²⁺ in the recording buffer, confirming that the observed effect is due to direct blockade of the nAChR and not through secondary activation of endogenous Ca²⁺-activated chloride channels in the oocyte. nih.gov
Allosteric Modulation versus Orthosteric Site Interaction Delineation
The precise mechanism by which the αO-conotoxin GeXIVA mdpi.comuq.edu.au interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α9α10 subtype, has been a subject of detailed scientific investigation. The central question revolves around whether the toxin binds to the primary agonist/antagonist site (the orthosteric site) or to a secondary, regulatory site (an allosteric site). Evidence from various experimental approaches has presented a complex and evolving picture, suggesting a non-classical mode of interaction that distinguishes GeXIVA mdpi.comuq.edu.au from many other α-conotoxins.
Initial electrophysiological studies provided the first indications that GeXIVA mdpi.comuq.edu.au might not be a typical competitive antagonist. mdpi.com Kinetic analysis of its blocking effect on α9α10 nAChRs revealed that the binding site for GeXIVA mdpi.comuq.edu.au does not appear to overlap with that of α-conotoxin RgIA, a known competitive antagonist at this receptor. nih.govnih.gov This lack of direct competition suggested an allosteric mechanism of inhibition. nih.govnih.gov Further supporting this hypothesis, the blockade of the α9α10 nAChR by GeXIVA mdpi.comuq.edu.au was found to be voltage-dependent. nih.govnih.govpnas.org Additionally, research involving mutations within the extracellular domain of the rat α9α10 nAChR showed that these changes did not significantly impact the inhibitory activity of the toxin, which would be unexpected if the interaction occurred at the highly conserved orthosteric site. mdpi.com
However, other lines of evidence have pointed towards the possibility of an orthosteric interaction. Studies using Aplysia californica acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, are particularly noteworthy. mdpi.com In these experiments, GeXIVA isomers were able to compete with the classic orthosteric ligand α-bungarotoxin. mdpi.com This radioligand analysis indicated that GeXIVA has the capacity to attach to the orthosteric sites in these nAChR models. mdpi.com Furthermore, molecular modeling studies have been conducted based on the hypothesis that GeXIVA forms interactions with the three potential orthosteric binding sites of the rat α9α10 nAChR, similar to other α-conotoxins. uq.edu.au
More recent and detailed structure-activity relationship studies have added further layers to this mechanistic puzzle. An alanine (B10760859) scan of GeXIVA mdpi.comuq.edu.au, where individual amino acid residues are systematically replaced with alanine, yielded surprising results. nih.govacs.org The findings did not align with the predictions of a previously proposed molecular model of an interaction at the orthosteric binding site. nih.govacs.org Instead, the results suggest a more complex mechanism, possibly involving allosteric coupling with the voltage-sensitive domain of the α9α10 nAChR. nih.govacs.org This points away from a simple competitive antagonism and suggests that GeXIVA mdpi.comuq.edu.au may exert its inhibitory effects through a novel allosteric mechanism. frontiersin.org
The bead isomer, GeXIVA mdpi.comuq.edu.au, was identified as the most potent of the three synthetic disulfide isomers at the rat α9α10 nAChR. nih.govpnas.org Its activity is significantly higher than that of the globular form, GeXIVA mdpi.compnas.org. nih.govpnas.org
Table 1: Inhibitory Potency of GeXIVA Isomers on Rat α9α10 nAChR Data represents the concentration required to inhibit 50% of the acetylcholine-evoked response (IC₅₀).
| Compound | Isomer Form | IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| GeXIVA mdpi.comuq.edu.au | Bead | 4.6 | 3.2 - 6.7 |
| GeXIVA mdpi.compnas.org | Globular | 22.7 | 11.8 - 43.5 |
| GeXIVA mdpi.comnih.gov | Ribbon | 7.0 | 3.6 - 13.4 |
GeXIVA mdpi.comuq.edu.au also demonstrates significant selectivity for the α9α10 nAChR over other nAChR subtypes. nih.govpnas.org The IC₅₀ values for other subtypes are substantially higher, indicating a much lower potency. nih.govpnas.org For instance, the potency of GeXIVA mdpi.comuq.edu.au on the α3β4 subtype is over 1,100-fold lower than on α9α10. nih.gov
Table 2: Selectivity Profile of GeXIVA mdpi.comuq.edu.au at Various Rat nAChR Subtypes
| nAChR Subtype | IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|
| α9α10 | 4.6 | 3.2 - 6.7 |
| α7 | 415 | 264 - 655 |
| α1β1δε (mouse muscle) | 394 | 311 - 498 |
| α3β4 | >5,000 | - |
| α4β2 | 1,180 | 739 - 1,880 |
| α2β4 | 2,750 | 1,830 - 4,130 |
| α3β2 | 1,330 | 850 - 2,090 |
| α4β4 | >10,000 | - |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| GeXIVA mdpi.comuq.edu.au |
| GeXIVA mdpi.compnas.org |
| GeXIVA mdpi.comnih.gov |
| α-conotoxin RgIA |
| Acetylcholine |
| Alanine |
Preclinical Pharmacological Profiling and Mechanistic Disposition of Gexiva
Population Pharmacokinetic (PopPK) Modeling in Animal Models
Population pharmacokinetic (PopPK) modeling has been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of GeXIVA dntb.gov.uamdpi.com in various animal species. These models help to quantify the variability in drug concentrations among subjects and to predict human pharmacokinetics based on preclinical data. mdpi.comnih.gov
Analysis of Absorption and Distribution Characteristics
Studies in rats and dogs have shown that GeXIVA dntb.gov.uamdpi.com exhibits linear pharmacokinetics at lower doses, with plasma exposure increasing proportionally with the administered dose. mdpi.comnih.gov Following intramuscular administration, the bioavailability of GeXIVA dntb.gov.uamdpi.com was determined to be 11.47% in rats and 13.37% in dogs. mdpi.comnih.govscite.airesearchgate.netsciprofiles.com This suggests a moderate level of absorption from the muscle tissue into the systemic circulation.
The distribution of GeXIVA dntb.gov.uamdpi.com appears to be somewhat limited within the body. scite.airesearchgate.net Plasma protein binding of the compound varies significantly across species, with binding percentages of 69.81 ± 4.11% in rats, 55.85 ± 5.10% in dogs, and 87.64 ± 7.49% in human plasma. mdpi.comresearchgate.net A one-compartment model with first-order absorption and elimination has been found sufficient to characterize the pharmacokinetic profile of GeXIVA dntb.gov.uamdpi.com. mdpi.comnih.gov
Interactive Data Table: Pharmacokinetic Parameters of GeXIVA dntb.gov.uamdpi.com in Animal Models
Below is a summary of key pharmacokinetic parameters of GeXIVA dntb.gov.uamdpi.com in rats and dogs following a single intramuscular dose.
| Species | Bioavailability (%) | t1/2 (min) | Plasma Protein Binding (%) |
| Rat | 11.47 | 5.37 ± 0.99 - 19.65 ± 6.21 | 69.81 ± 4.11 |
| Dog | 13.37 | Not specified | 55.85 ± 5.10 |
Data sourced from multiple preclinical studies. mdpi.comnih.govscite.airesearchgate.netsciprofiles.com
Elucidation of Elimination Pathways and Half-Life in Animal Systems
The elimination half-life (t1/2) of GeXIVA dntb.gov.uamdpi.com is relatively short, ranging from 5.37 ± 0.99 to 19.65 ± 6.21 minutes in rats. scite.airesearchgate.net This short half-life is noteworthy given the compound's long-lasting analgesic effects, suggesting that the mechanism of action may involve downstream signaling cascades that persist after the drug has been cleared from the plasma. nih.gov The clearance of GeXIVA dntb.gov.uamdpi.com has been observed to decrease as the dose increases, which may be indicative of target-mediated drug disposition (TMDD). nih.gov
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for Mechanistic Insight in Animal Studies
PK-PD modeling integrates pharmacokinetic data with pharmacodynamic outcomes to describe the relationship between drug exposure and its therapeutic effect. For GeXIVA dntb.gov.uamdpi.com, these models have been crucial in understanding the mechanisms behind its analgesic properties. dntb.gov.uamdpi.comnih.gov
Development of Indirect Response Models for Analgesic Effects
An inhibitory loss indirect response model, combined with an effect compartment, has been successfully used to characterize the PK-PD relationship of GeXIVA dntb.gov.uamdpi.com. mdpi.comnih.govscite.airesearchgate.net This type of model suggests that GeXIVA dntb.gov.uamdpi.com may exert its analgesic effect not by direct stimulation, but by inhibiting the elimination of certain endogenous substances that play a role in pain modulation. dntb.gov.uamdpi.comnih.gov These as-yet-unidentified endogenous factors are considered potential key biomarkers for the pharmacodynamic effects of GeXIVA dntb.gov.uamdpi.com. dntb.gov.uamdpi.comnih.gov
Correlation of Exposure with Receptor Occupancy and Functional Outcomes
GeXIVA dntb.gov.uamdpi.com is a potent antagonist of both rat and human α9α10 nAChRs, with an IC50 of 4.61 nM for the rat receptor and 20.3 nM for the human receptor. mdpi.comresearchgate.net The analgesic effects of GeXIVA dntb.gov.uamdpi.com have been demonstrated in various animal models of neuropathic pain, including those induced by chemotherapy agents like oxaliplatin (B1677828) and paclitaxel. mdpi.comnih.gov Studies have shown that GeXIVA dntb.gov.uamdpi.com can significantly alleviate mechanical allodynia in these models. nih.gov The long-lasting analgesic effect, despite a short plasma half-life, suggests that the binding of GeXIVA dntb.gov.uamdpi.com to the α9α10 nAChR initiates a cascade of downstream events that persist over time. nih.gov
Investigation of In Vivo Target Engagement and Downstream Signaling Pathways
Research into the in vivo effects of GeXIVA dntb.gov.uamdpi.com has provided further insight into its mechanism of action beyond direct receptor antagonism.
RNA sequencing studies in a mouse model of chronic oxaliplatin-induced neuropathy revealed that GeXIVA dntb.gov.uamdpi.com treatment altered the expression of numerous genes that were dysregulated by the chemotherapy. dntb.gov.ua Specifically, out of 209 differentially expressed genes in the neuropathy model, GeXIVA dntb.gov.uamdpi.com reverted the expression of 53 of them. dntb.gov.ua These reverted genes were found to be significantly enriched in immune-related pathways, particularly the cytokine-cytokine receptor interaction pathway. dntb.gov.ua This suggests that the analgesic effect of GeXIVA dntb.gov.uamdpi.com may be mediated, at least in part, through the modulation of neuroinflammatory processes. researchgate.net
Furthermore, in the context of cancer research, GeXIVA dntb.gov.uamdpi.com has been shown to suppress tumor growth in vivo. researchgate.netresearchgate.net Mechanistic studies in this area revealed that the compound's anti-tumor effects are mediated by the downregulation of several key signaling pathways, including the AKT-mTOR, STAT3, and NF-κB pathways. researchgate.netresearchgate.net While these findings are from oncology studies, they provide valuable information about the downstream signaling cascades that can be affected by the modulation of the α9α10 nAChR by GeXIVA dntb.gov.uamdpi.com.
Cellular Pathway Modulation in Preclinical Models (e.g., AKT-mTOR, STAT3, NF-κB)
The preclinical antitumor activity of GeXIVA mdpi.comnih.gov has been linked to its ability to modulate key cellular signaling pathways that are critical for cancer cell proliferation and survival. In preclinical models of triple-negative breast cancer (TNBC), GeXIVA mdpi.comnih.gov has demonstrated significant inhibitory effects on several interconnected pathways, including AKT-mTOR, STAT3, and NF-κB. mdpi.comnih.govnih.gov
Studies utilizing a 4T1 TNBC allograft mouse model revealed that treatment with GeXIVA mdpi.comnih.gov leads to a marked downregulation of the phosphorylation of crucial proteins within these pathways. mdpi.comnih.gov Western blot analysis of tumor tissues showed that GeXIVA mdpi.comnih.gov treatment significantly decreased the levels of phosphorylated AKT (p-AKT), phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3). nih.govresearchgate.net The downregulation of these phosphorylated forms indicates a reduction in the activation of these respective signaling cascades. nih.gov
Furthermore, the expression of the nuclear factor-kappa B (NF-κB) protein was also found to be decreased following GeXIVA mdpi.comnih.gov treatment. nih.govresearchgate.net The simultaneous inhibition of these pathways is a key component of the compound's anti-proliferative mechanism. mdpi.comresearchgate.net The collective downregulation of the AKT-mTOR, STAT3, and NF-κB signaling pathways contributes to the observed inhibition of tumor growth. nih.govnih.gov Interestingly, the expressions of phosphorylated ERK and phosphorylated JNK, other components of the mitogen-activated protein kinase (MAPK) pathway, remained unchanged, suggesting a degree of selectivity in the compound's downstream effects. nih.govresearchgate.net
The modulation of these pathways is linked to GeXIVA mdpi.comnih.gov's primary mechanism as a selective antagonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), whose expression is positively correlated with breast cancer development. mdpi.commdpi.com By blocking this receptor, GeXIVA mdpi.comnih.gov effectively stifles the downstream signals that promote proliferation. mdpi.comresearchgate.net
Table 1: Effect of GeXIVA mdpi.comnih.gov on Cellular Signaling Pathways in TNBC Preclinical Models
| Signaling Pathway | Key Protein | Effect of GeXIVA mdpi.comnih.gov Treatment | Reference |
|---|---|---|---|
| AKT-mTOR | Phospho-AKT | Downregulated | nih.govresearchgate.net |
| Phospho-mTOR | Downregulated | nih.govresearchgate.net | |
| STAT3 | Phospho-STAT3 | Downregulated | nih.govresearchgate.net |
| NF-κB | NF-κB | Decreased Expression | nih.govresearchgate.net |
| MAPK | Phospho-ERK | Unchanged | nih.govresearchgate.net |
| Phospho-JNK | Unchanged | nih.govresearchgate.net |
Analysis of Gene Expression Changes in Response to GeXIVAmdpi.comnih.gov
The mechanistic action of GeXIVA mdpi.comnih.gov also involves significant alterations in gene expression, particularly in the context of neuropathic pain. Studies using RNA sequencing (RNA-Seq) on spinal cord tissue from a chronic oxaliplatin-induced peripheral neuropathy (CIPN) mouse model have provided insights into these changes. nih.govresearchgate.netnih.gov
In the CIPN model, a total of 209 differentially expressed genes (DEGs) were identified when compared to control groups. nih.govresearchgate.net Treatment with GeXIVA mdpi.comnih.gov alongside oxaliplatin resulted in the reversion of 53 of these identified DEGs back toward their normal expression levels. nih.govresearchgate.netdntb.gov.ua This indicates that GeXIVA mdpi.comnih.gov can counteract a portion of the pathological gene expression changes induced by the chemotherapeutic agent. nih.gov
Bioinformatic analysis of these reverted genes revealed a significant enrichment in immune-related pathways. nih.govresearchgate.net The most prominently represented pathway was the cytokine-cytokine receptor interaction pathway. nih.govnih.govdntb.gov.ua This suggests that the therapeutic effects of GeXIVA mdpi.comnih.gov in the CIPN model may be mediated, at least in part, through an immune-regulatory mechanism. nih.govresearchgate.net The enriched biological processes associated with the reverted genes included "immune response," "immune system process," and "response to stress," while molecular functions included "cytokine receptor binding" and "receptor regulator activity". nih.gov
Chronic administration of GeXIVA mdpi.comnih.gov alone in normal mice also led to changes in gene expression, altering 385 genes compared to a control group. nih.gov These DEGs were primarily enriched in pathways related to ion channel activity and cardiac muscle contraction, highlighting a potential influence on neural activity. nih.gov
Table 2: Summary of Gene Expression Analysis of GeXIVA mdpi.comnih.gov in a CIPN Model
| Parameter | Finding | Reference |
|---|---|---|
| Model | Chronic Oxaliplatin-Induced Peripheral Neuropathy (CIPN) in mice | nih.govnih.gov |
| Tissue Analyzed | Lumbar (L4-L6) spinal cord | nih.govresearchgate.net |
| Differentially Expressed Genes (DEGs) in CIPN model | 209 | nih.govresearchgate.net |
| DEGs Reverted by GeXIVA mdpi.comnih.gov Treatment | 53 | nih.govresearchgate.netdntb.gov.ua |
| Enriched Pathways for Reverted Genes | Immune-related pathways, primarily cytokine-cytokine receptor interaction | nih.govnih.govdntb.gov.ua |
Comparative Efficacy and Mechanistic Differences with Established Preclinical Agents
The preclinical efficacy of GeXIVA mdpi.comnih.gov has been evaluated in comparison to established therapeutic agents, particularly in models of neuropathic pain. In a rat model of oxaliplatin-induced neuropathic pain, GeXIVA mdpi.comnih.gov demonstrated potent analgesic effects comparable to gabapentin (B195806), a standard treatment for neuropathy. mdpi.com
Mechanistically, GeXIVA mdpi.comnih.gov distinguishes itself from other agents and even its own isomers. Unlike the opioid drugs, GeXIVA mdpi.comnih.gov is non-addictive. dntb.gov.uanih.gov Compared to ziconotide (B122063), another marine-derived analgesic peptide that requires intrathecal administration, GeXIVA mdpi.comnih.gov is effective via intramuscular injection, which is significantly more convenient. mdpi.comnih.gov
The mechanism of GeXIVA mdpi.comnih.gov is also distinct from its other isomers. While all three isomers (globular GeXIVA mdpi.comresearchgate.net, ribbon GeXIVA mdpi.comnih.gov, and bead GeXIVA mdpi.comnih.gov) are active at α9α10 nAChRs, they show different activities at other receptors. uq.edu.auresearchgate.net For instance, in HEK293T cells co-expressing GABAB receptors and Cav2.2 calcium channels, the globular and ribbon isomers inhibited Cav2.2 currents, whereas GeXIVA mdpi.comnih.gov had no effect. uq.edu.au This highlights a unique pharmacological profile for GeXIVA mdpi.comnih.gov, centered on its potent and selective antagonism of α9α10 nAChRs. nih.govuq.edu.au
Table 3: Comparative Profile of GeXIVA mdpi.comnih.gov and Other Preclinical Agents
| Agent | Comparative Efficacy | Mechanistic / Administrative Differences | Reference |
|---|---|---|---|
| Gabapentin | 128 nmol/kg GeXIVA mdpi.comnih.gov shows comparable analgesic effect to 50 mg/kg gabapentin in a neuropathic pain model. | GeXIVA mdpi.comnih.gov acts as a selective α9α10 nAChR antagonist. | mdpi.com |
| Ziconotide | Not directly compared for efficacy in available literature. | GeXIVA mdpi.comnih.gov is effective via intramuscular injection, whereas ziconotide requires intrathecal administration. | mdpi.comnih.gov |
| GeXIVA mdpi.comresearchgate.net & GeXIVA mdpi.comnih.gov (Isomers) | All isomers are potent at α9α10 nAChRs. | GeXIVA mdpi.comnih.gov does not inhibit GABABR-coupled Cav2.2 channels, unlike its globular and ribbon isomers. | uq.edu.au |
Advanced Formulation and Delivery System Research for Gexiva
Development of Sustained-Release Formulations for GeXIVAmdpi.comtandfonline.com
Sustained-release formulations are critical for transforming GeXIVA mdpi.comtandfonline.com into a viable therapeutic for conditions like chronic neuropathic pain, as they can maintain effective concentrations over extended periods, reducing the need for frequent administrations. mdpi.comnih.gov Research has centered on two primary systems: biodegradable microspheres and transdermal microneedle patches.
Biodegradable PLGA microspheres have been successfully developed to encapsulate GeXIVA mdpi.comtandfonline.com, creating a long-acting release system. tandfonline.comnih.gov The fabrication process typically employs a water-in-oil-in-water (W/O/W) double emulsion-solvent evaporation technique. nih.gov In this method, an aqueous solution of GeXIVA mdpi.comtandfonline.com (the inner water phase, W1) is emulsified in a solution of PLGA dissolved in an organic solvent like dichloromethane, creating the primary W1/O emulsion. nih.gov This is then added to a larger aqueous phase (W2) containing a stabilizer, such as polyvinyl alcohol (PVA), to form the final W/O/W emulsion before the organic solvent is evaporated, solidifying the microspheres. nih.gov
Optimization of the formulation parameters is crucial for achieving desired characteristics like uniform particle size and high encapsulation efficiency. nih.gov Studies have shown that adding trehalose (B1683222) to the inner water phase and sodium chloride (NaCl) to the outer aqueous phases significantly improves the microsphere quality. tandfonline.comnih.gov The optimal formulation was identified using a PLGA polymer with a 75:25 lactic-to-glycolic acid ratio, a PLGA concentration of 30%, and a PVA concentration of 1.5%. nih.govresearcher.life This optimized process yields smooth, spherical microspheres with a uniform particle size of approximately 25 μm and a high encapsulation rate of around 90%. nih.govtandfonline.com In vitro release studies demonstrate that these microspheres can provide a steady, sustained release of GeXIVA mdpi.comtandfonline.com for about 30 days. tandfonline.comresearcher.life
Table 1: Optimized Formulation Parameters for GeXIVA mdpi.comtandfonline.com-Loaded PLGA Microspheres
| Parameter | Optimized Condition | Resulting Characteristic | Source(s) |
| Fabrication Method | W/O/W Double Emulsion | - | tandfonline.comnih.gov |
| PLGA Ratio (L:G) | 75:25 | Smooth Microsphere Surface | nih.govresearcher.life |
| PLGA Concentration | 30% (w/v) | Uniform Particle Size | nih.govresearcher.life |
| PVA Concentration | 1.5% (w/v) | Stable Emulsion | nih.govresearcher.life |
| Additives | Trehalose (in W1), 1% NaCl (in W2) | High Encapsulation Efficiency | tandfonline.comnih.gov |
| Particle Size | ~25 µm | - | nih.govtandfonline.com |
| Encapsulation Efficiency | ~90% | - | nih.govtandfonline.com |
| In Vitro Release | ~30 days | Sustained Delivery | tandfonline.comresearcher.life |
As an alternative to injectable microspheres, hydrogel-based microneedle patches offer a minimally invasive, self-administrable method for transdermal delivery of GeXIVA mdpi.comtandfonline.com. mdpi.com This system uses an array of microscopic needles to bypass the skin's outer barrier, delivering the peptide into the epidermis where it can be absorbed. mdpi.com By encapsulating GeXIVA mdpi.comtandfonline.com within the hydrogel matrix, the peptide is protected from proteases, thereby enhancing its stability and enabling sustained release as the hydrogel swells and slowly degrades. mdpi.comnih.gov
An optimized hydrogel formulation was developed using polyvinyl alcohol (PVA) and sucrose (B13894) at a 4:3 weight ratio. mdpi.comresearchgate.net This composition creates a stable hydrogel network through physical cross-linking via hydrogen bonds, which avoids the use of chemical reagents that could compromise the peptide's bioactivity. mdpi.comnih.gov The resulting microneedles have a uniform conical shape with a height of 889 ± 49 µm and a base of 381 ± 26 µm, capable of effective skin penetration. mdpi.comnih.gov This system achieved a structural integrity of 98.6% and demonstrated a controlled swelling ratio. mdpi.comresearchgate.net A single application of the GeXIVA mdpi.comtandfonline.com microneedle patch was shown to provide analgesic effects for up to three days, a significant extension from the 6-hour effect of a standard injection. mdpi.comnih.gov
Table 2: Characteristics of Optimized GeXIVA mdpi.comtandfonline.com Hydrogel Microneedle Patch
| Parameter | Specification | Purpose / Finding | Source(s) |
| Hydrogel Material | Polyvinyl Alcohol (PVA) & Sucrose | Excellent biocompatibility, physical cross-linking | mdpi.comnih.gov |
| PVA:Sucrose Ratio | 4:3 (w/w) | Optimized structural integrity and swelling | mdpi.comresearchgate.net |
| Microneedle Height | 889 ± 49 µm | Enables epidermal penetration | nih.gov |
| Microneedle Base | 381 ± 26 µm | Uniform conical morphology | nih.gov |
| Structural Integrity | 98.6% | Robustness for application | mdpi.comresearchgate.net |
| Swelling Ratio | 1.9 at 48 hours | Controlled, sustained release | mdpi.comresearchgate.net |
| Efficacy Duration | ~3 days | Extended therapeutic window | mdpi.comnih.gov |
Fabrication and Optimization of Poly(lactic-co-glycolic acid) (PLGA) Microspheres
Physicochemical Stability and Degradation Pathway Analysis of GeXIVAmdpi.comtandfonline.comwithin Formulations
GeXIVA mdpi.comtandfonline.com is inherently unstable under various conditions, which necessitates its formulation into protective delivery systems. nih.govsemanticscholar.org Studies have shown it is rapidly cleared in vivo; for instance, when incubated with serum, its concentration fell to less than 15% within one hour and was undetectable after four hours. mdpi.comnih.gov
Forced degradation studies have been conducted to map its stability profile. semanticscholar.orgresearchgate.net The peptide is particularly vulnerable to high temperatures, with its concentration dropping to approximately 24% after five days at 60°C. semanticscholar.orgnih.gov It is also susceptible to degradation under oxidative and alkaline conditions. researchgate.net However, GeXIVA mdpi.comtandfonline.com demonstrates relative stability in acidic to neutral pH ranges (4.0 to 7.4) and when exposed to light, retaining over 95% of its integrity after 10 days of light exposure. semanticscholar.orgnih.gov The encapsulation of GeXIVA mdpi.comtandfonline.com within hydrogel microneedles or PLGA microspheres serves as a physical barrier, shielding the peptide from enzymatic degradation and other harsh conditions, thereby enhancing its stability and enabling a prolonged therapeutic effect. mdpi.comnih.gov
Mechanistic Studies on Excipient-Induced Stabilization of GeXIVAmdpi.comtandfonline.com
Excipients are crucial for preserving the structure and activity of peptide drugs like GeXIVA mdpi.comtandfonline.com during manufacturing and storage. nih.gov Lyophilization (freeze-drying) in the presence of specific cryoprotectants has been identified as a highly effective strategy for stabilizing GeXIVA mdpi.comtandfonline.com. nih.govsemanticscholar.org
To understand the protective effects of excipients at a molecular level, researchers have employed molecular simulation techniques. tandfonline.comsemanticscholar.org These studies have focused on cryoprotectants like trehalose and mannitol, which are often used in a 1:1 ratio for lyophilized GeXIVA mdpi.comtandfonline.com formulations. nih.govdntb.gov.ua The simulations reveal that trehalose molecules evenly distribute around the GeXIVA mdpi.comtandfonline.com peptide. semanticscholar.org Trehalose, with its high viscosity, can form a glassy, amorphous state that envelops the peptide, physically restricting its molecular movement and preventing degradation. tandfonline.comnih.gov This protective encapsulation helps maintain the secondary structure of GeXIVA mdpi.comtandfonline.com, which is essential for its biological activity. tandfonline.comtandfonline.com
The stabilizing effect of trehalose is largely attributed to its ability to form extensive hydrogen bonding networks. tandfonline.comsemanticscholar.org Molecular simulations have shown that trehalose forms multiple hydrogen bonds directly with the GeXIVA mdpi.comtandfonline.com peptide. tandfonline.comsemanticscholar.org This interaction creates a "hydration film" that acts as a protective layer. researcher.lifetandfonline.com In the context of PLGA microspheres, this trehalose-peptide hydrogen bonding is particularly important. It effectively weakens the interactions between GeXIVA mdpi.comtandfonline.com and the PLGA material, which can otherwise negatively impact the peptide's secondary structure. tandfonline.comtandfonline.com By preferentially forming a stable hydration shell around the peptide, trehalose safeguards GeXIVA mdpi.comtandfonline.com from both formulation-induced and environmental stresses. tandfonline.comresearcher.life
Influence of Polymer Matrices on Peptide Secondary Structure Integrity
The preservation of a peptide's secondary structure is paramount during its formulation into a drug delivery system, as the three-dimensional conformation is often directly linked to its biological activity. mdpi.com For GeXIVA researchgate.netuq.edu.au, a peptide with a complex structure, interactions with polymer matrices can significantly influence its stability and integrity. mdpi.comsemanticscholar.org Research into advanced formulations has therefore focused on understanding and mitigating any detrimental effects of polymers on the peptide's native conformation.
Studies utilizing circular dichroism (CD) spectroscopy have revealed that GeXIVA researchgate.netuq.edu.au in solution predominantly exhibits a random coil structure. uq.edu.auresearchgate.net This flexible conformation is a critical baseline for assessing any structural changes induced by encapsulation within polymer matrices. acs.org
One of the most studied polymer systems for GeXIVA researchgate.netuq.edu.au is Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer frequently used for creating sustained-release microspheres. researchgate.netnih.govtandfonline.com Molecular simulation studies have indicated that direct interaction between GeXIVA researchgate.netuq.edu.au and PLGA can occur, with approximately 20 hydrogen bonds forming between the peptide and the polymer. nih.govtandfonline.com This interaction has the potential to alter the peptide's secondary structure. researchgate.netnih.govresearchgate.netresearchgate.net To counteract this, excipients such as trehalose are often incorporated into the formulation. researchgate.netnih.govtandfonline.com Trehalose acts as a protectant by forming a hydration film around the peptide through hydrogen bonds. researchgate.netnih.govtandfonline.com In a PLGA microsphere system containing trehalose, the number of hydrogen bonds between GeXIVA researchgate.netuq.edu.au and PLGA is significantly reduced to a fluctuating number between one and three, while about 20 hydrogen bonds are formed between the peptide and trehalose. nih.govtandfonline.com This preferential interaction with trehalose effectively shields GeXIVA researchgate.netuq.edu.au from the influence of the PLGA matrix, helping to maintain its secondary structural integrity. researchgate.netnih.govtandfonline.com The high viscosity of trehalose can also create a glassy state that physically entraps GeXIVA researchgate.netuq.edu.au, further reducing molecular movement and preserving its structure. researchgate.netnih.gov
Other polymers are also utilized in developing delivery systems for peptides. For instance, hydrogels made from polyvinyl alcohol (PVA) and sucrose have been developed for GeXIVA researchgate.netuq.edu.au to create sustained-release microneedle patches. mdpi.com While detailed secondary structure analysis within this specific matrix is not extensively reported, the formulation was optimized for structural integrity of the patch itself. mdpi.com
General principles of peptide formulation suggest that other common polymers could also influence GeXIVA researchgate.netuq.edu.au's structure. Chitosan, a natural polysaccharide, is known to interact with peptides and can maintain a random coil conformation in solution, which could be compatible with GeXIVA researchgate.netuq.edu.au's native state. rsc.org Polyethylene glycol (PEG), through a process known as PEGylation, is widely used to improve the stability and solubility of therapeutic proteins. researchgate.net PEGylation can help preserve a protein's secondary structure and enhance its resistance to degradation. researchgate.netmdpi.com The site of PEG attachment is critical, as modifications at different locations on a peptide can have varying impacts on its structure and function. mdpi.com While specific studies on the PEGylation of GeXIVA researchgate.netuq.edu.au and its effect on secondary structure are not detailed in the provided context, the technique represents a promising strategy for stabilizing the peptide. nih.gov
The table below summarizes the research findings on the influence of different environments and matrices on the secondary structure of GeXIVA researchgate.netuq.edu.au.
| Polymer Matrix/System | Analytical Method | Observed Effect on GeXIVA researchgate.netuq.edu.au Secondary Structure | Key Findings/Remarks |
| Solution (Aqueous) | Circular Dichroism (CD) Spectroscopy | Predominantly random coil structure. uq.edu.auresearchgate.net | The native conformation in solution is largely unstructured. uq.edu.auacs.org |
| PLGA | Molecular Simulation | Potential for interaction via hydrogen bonds, which can influence the secondary structure. nih.govtandfonline.com | Direct encapsulation without protectants may alter the peptide's native conformation. researchgate.netresearchgate.net |
| PLGA with Trehalose | Molecular Simulation, FT-IR Spectroscopy | Trehalose preferentially forms hydrogen bonds with GeXIVA researchgate.netuq.edu.au, protecting it from interaction with PLGA and preserving its secondary structure. researchgate.netsemanticscholar.orgnih.govtandfonline.com | Trehalose acts as a cryoprotectant and stabilizer, minimizing structural perturbation from the polymer matrix. researchgate.netsemanticscholar.orgnih.gov |
| Polyvinyl Alcohol (PVA)–Sucrose Hydrogel | Mechanical Testing | Formulation optimized for the structural integrity of the microneedle patch system. mdpi.com | Focus was on the physical properties of the delivery system. mdpi.com |
Emerging Research Directions and Future Perspectives on Gexiva
Exploration of Novel Therapeutic Applications Beyond Analgesia and Antineoplastic Activity
Research into GeXIVA nih.govmdpi.com has been predominantly focused on its powerful analgesic effects in models of neuropathic pain and its antineoplastic properties against cancers such as triple-negative breast cancer. semanticscholar.orgresearchgate.netresearchgate.net The primary mechanism for these effects is the potent and selective blockade of the α9α10 nAChR. nih.govtandfonline.com The α9α10 nAChR is known to be expressed on immune cells and is involved in inflammatory processes and neuro-immune interactions. This provides a strong rationale for exploring GeXIVA nih.govmdpi.com in a broader range of conditions.
Future therapeutic avenues could include autoimmune disorders or chronic inflammatory diseases where the α9α10 nAChR plays a modulatory role. Furthermore, studies have shown that GeXIVA nih.govmdpi.com has a protective, rather than inhibitory, effect on peripheral nerve cells, shielding them from chemotherapy-induced injury. researchgate.net This neuroprotective quality suggests potential applications in treating or preventing various forms of neurodegeneration, moving beyond its current scope of symptom management in neuropathic pain. The unique structural and mechanistic properties of GeXIVA nih.govmdpi.com warrant investigation into its efficacy in these and other receptor-implicated pathologies.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Understanding
To move beyond receptor-level interactions and understand the systemic effects of GeXIVA nih.govmdpi.com, researchers are beginning to integrate "omics" technologies. A notable application has been the use of transcriptomics (RNA sequencing) to unravel the peptide's mechanism in treating chemotherapy-induced peripheral neuropathy (CIPN). researchgate.net
In a study using a mouse model of oxaliplatin-induced neuropathy, RNA sequencing was performed on lumbar spinal cord tissue. researchgate.net The analysis identified 209 differentially expressed genes (DEGs) in the CIPN model. Treatment with GeXIVA nih.govmdpi.com reversed the expression of 53 of these DEGs, indicating a significant impact on the genetic reprogramming induced by the neuropathy. researchgate.net Bioinformatic analysis revealed that these reverted genes were significantly enriched in immune-related pathways, particularly the cytokine-cytokine receptor interaction pathway. researchgate.net This provides high-level evidence that the analgesic and neuroprotective effects of GeXIVA nih.govmdpi.com are mediated, at least in part, by modulating neuroinflammation at the gene expression level. Future studies employing proteomics could further elucidate the downstream protein expression changes and signaling cascades affected by the peptide, offering a more complete picture of its mechanism of action.
| Technology | Model System | Key Findings | Implicated Pathways | Reference |
|---|---|---|---|---|
| Transcriptomics (RNA-Seq) | Chronic Oxaliplatin-Induced Neuropathy Mouse Model (Spinal Cord Tissue) | Identified 209 DEGs in the disease model; GeXIVA nih.govmdpi.com treatment reverted 53 of these DEGs. | Immune-related pathways, specifically Cytokine-Cytokine Receptor Interaction. | researchgate.net |
Development of Bioanalytical Methods for Quantifying GeXIVAnih.govmdpi.comin Complex Matrices
The translation of GeXIVA nih.govmdpi.com from a research tool to a clinical candidate necessitates the development of robust and sensitive bioanalytical methods for its quantification in complex biological matrices like plasma. Such methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
A key method developed for this purpose is a sandwich enzyme-linked immunosorbent assay (ELISA). nih.gov This assay was validated and used to measure plasma concentrations of GeXIVA nih.govmdpi.com in rats and beagle dogs following intramuscular administration. nih.gov The development of such assays enables critical characterization of the peptide's absorption, distribution, metabolism, and excretion (ADME) profile. Standard analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are also instrumental for the highly specific and accurate quantification of peptides and their metabolites. researchgate.netmdpi.com The validation of these methods according to regulatory guidelines is a critical step in preclinical and clinical development. mdpi.com
| Method | Matrix | Application | Reference |
|---|---|---|---|
| Sandwich ELISA | Plasma (Rat, Dog) | Pharmacokinetic studies to determine concentration-time profiles and bioavailability. | nih.gov |
| LC-MS/MS | General (Biological Samples) | Standard for high-accuracy, high-specificity quantification of peptides and their metabolites. | researchgate.netmdpi.com |
Advancements in Synthetic Biology for GeXIVAnih.govmdpi.comProduction and Engineering
Like many conopeptides, GeXIVA nih.govmdpi.com is a disulfide-rich peptide, which presents challenges for chemical synthesis and correct folding. nih.gov The native peptide has a "bead" disulfide connectivity (Cys2–Cys9, Cys20–Cys27). nih.gov The standard production method involves Fmoc-based solid-phase peptide synthesis, which can suffer from low yields, particularly for arginine-rich sequences like GeXIVA. uq.edu.auuq.edu.au
To overcome these limitations, advancements in peptide engineering and synthetic biology are being explored.
Analogue Synthesis : Researchers have synthesized disulfide-deficient analogues of GeXIVA. By replacing one of the two disulfide bridges, the synthetic yield was increased by up to 12-fold while, in some cases, retaining potent activity at the α9α10 nAChR. uq.edu.au
Backbone Cyclization : To control the folding process and improve yields of specific isomers, backbone cyclization has been successfully applied to the GeXIVA scaffold. By introducing a linker to cyclize the peptide from its N- to C-terminus, researchers could direct the folding to selectively form the "ribbon" isomer (GeXIVA nih.govresearchgate.net) and improve stability. nih.govuq.edu.au This synthetic strategy demonstrates how protein engineering can solve fundamental production challenges.
These approaches not only aim to improve the efficiency and scale of production but also to create analogues with enhanced therapeutic properties, such as improved stability or selectivity.
Conceptual Frameworks for Minimizing Peptide Degradation and Enhancing Bioavailability
A major hurdle for the clinical development of peptide drugs, including GeXIVA nih.govmdpi.com, is their inherent instability and poor bioavailability. nih.govmdpi.com GeXIVA nih.govmdpi.com is susceptible to degradation by proteases and has a low intramuscular bioavailability of 11-14% in animal models. nih.govmdpi.com To address these challenges, several innovative formulation and engineering strategies are under investigation.
Lyophilization : To improve shelf-life and stability, lyophilization (freeze-drying) protocols have been developed. Using cryoprotectants such as trehalose (B1683222) and mannitol, GeXIVA nih.govmdpi.com can be formulated into a stable powder that retains its biological activity, a crucial step for creating a viable pharmaceutical product. nih.gov
Encapsulation Technologies : Sustained-release systems are being designed to protect the peptide and prolong its therapeutic effect. One approach involves encapsulating GeXIVA nih.govmdpi.com in biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres, which can provide a long-acting analgesic effect. tandfonline.com
Hydrogel Microneedle Patches : A novel transdermal delivery system using a hydrogel microneedle patch has been developed. mdpi.comresearchgate.net The hydrogel, made of polyvinyl alcohol (PVA) and sucrose (B13894), shields the peptide from enzymatic degradation in the plasma and facilitates a sustained release, maintaining an analgesic effect for at least three days from a single application, a significant improvement over the 6-hour effect of an injection. mdpi.comresearchgate.net
Peptide Modification : Chemical modifications such as PEGylation and cyclization are established strategies to enhance the stability and half-life of peptides, and these have been suggested as promising future steps for GeXIVA nih.govmdpi.com. nih.govmdpi.com
| Strategy | Description | Key Benefit(s) | Reference |
|---|---|---|---|
| Lyophilization | Freeze-drying with cryoprotectants (trehalose, mannitol). | Improves long-term stability and shelf-life of the peptide. | nih.gov |
| PLGA Microspheres | Encapsulation in biodegradable polymer microspheres. | Creates a sustained-release formulation for prolonged therapeutic action. | tandfonline.com |
| Hydrogel Microneedle Patch | Incorporation into a PVA-sucrose hydrogel patch for transdermal delivery. | Protects from degradation, enhances stability, and provides multi-day sustained release. | mdpi.comresearchgate.net |
| Peptide Engineering | Chemical modifications like cyclization or PEGylation. | Can significantly improve serum stability and circulating half-life. | nih.govmdpi.com |
Comparative Research on GeXIVAnih.govmdpi.comwith Other Conopeptide Modulators
Understanding the therapeutic potential of GeXIVA nih.govmdpi.com is enhanced by comparative research with other well-characterized conopeptides.
Comparison with Ziconotide (B122063) : Ziconotide (Prialt), an ω-conotoxin, is an FDA-approved analgesic that blocks N-type voltage-gated calcium channels. nih.gov In contrast, GeXIVA nih.govmdpi.com primarily targets the α9α10 nAChR and can be administered intramuscularly, offering a more convenient route than the intrathecal injection required for ziconotide. nih.gov
Comparison with α-conotoxins Vc1.1 and RgIA : Like GeXIVA nih.govmdpi.com, Vc1.1 and RgIA are α-conotoxins that antagonize the α9α10 nAChR and show analgesic effects. nih.govresearcher.life However, GeXIVA is structurally distinct, belonging to the O1-superfamily, whereas Vc1.1 and RgIA belong to the A-superfamily. researcher.life A key point of evolving research is their effect on other targets. While GeXIVA was initially reported to not affect voltage-gated calcium channels researcher.lifenih.gov, a more recent study found that GeXIVA isomers can, in fact, inhibit N-type calcium channels (Cav2.2) and potentiate GIRK channels via GABAB receptor activation, a mechanism of action shared with Vc1.1 and RgIA. uq.edu.au
Comparison with Conventional Analgesics : In a rat model of CIPN, GeXIVA nih.govmdpi.com produced an equivalent analgesic effect to the conventional neuropathic pain drug gabapentin (B195806), but at a significantly lower molar dose. semanticscholar.org Furthermore, the analgesic effect of GeXIVA nih.govmdpi.com was shown to persist long after treatment was discontinued, a benefit not observed with gabapentin. semanticscholar.org
These comparisons highlight that GeXIVA nih.govmdpi.com possesses a unique combination of high potency, a distinct primary target, a complex multimodal mechanism, and a favorable administration profile, positioning it as a strong candidate for further development.
| Compound | Superfamily | Primary Target(s) | Secondary Mechanism(s) | Reference |
|---|---|---|---|---|
| GeXIVA nih.govmdpi.com | O1-Superfamily | α9α10 nAChR (antagonist) | GABABR-mediated inhibition of Cav2.2 channels | nih.govresearcher.lifeuq.edu.au |
| Ziconotide | O1-Superfamily | N-type (Cav2.2) Calcium Channel (blocker) | N/A | nih.govnih.gov |
| Vc1.1 | A-Superfamily | α9α10 nAChR (antagonist) | GABABR-mediated inhibition of Cav2.2 channels | researcher.lifeuq.edu.au |
| RgIA | A-Superfamily | α9α10 nAChR (antagonist) | GABABR-mediated inhibition of Cav2.2 channels | researcher.lifeuq.edu.au |
| Gabapentin | N/A (Small Molecule) | α2δ subunit of Voltage-Gated Calcium Channels | N/A | semanticscholar.org |
Q & A
Basic: What is the primary mechanism of action of GeXIVA[1,2] in chronic pain models?
GeXIVA[1,2] antagonizes α9α10 nicotinic acetylcholine receptors (nAChRs), which are implicated in neuropathic pain pathways. Its analgesic efficacy has been validated in chronic constriction injury (CCI), spared nerve injury (SNI), and oxaliplatin-induced neuropathic pain models. The peptide’s selectivity for α9α10 nAChRs reduces neuronal hyperexcitability without opioid-like side effects .
Basic: How is GeXIVA[1,2] quantified in plasma samples given its instability?
A validated sandwich ELISA method is employed, requiring protease inhibitors (e.g., cOmplete™) and dilution of plasma samples (1:10) to stabilize GeXIVA[1,2]. The standard curve (1.25–80 ng·mL⁻¹) is fitted using a four-parameter logistic equation (y = A2 + (A1 - A2)/(1 + (x/x₀)^p)), with precision (RSD: 1.61–5.61%) and accuracy (RE: -2.33–2.23%) meeting regulatory standards .
Advanced: How should experimental designs address GeXIVA[1,2]’s plasma stability challenges during pharmacokinetic (PK) studies?
Include protease inhibitors (1× working concentration) and pre-dilute plasma samples (1:10) to minimize degradation. Stability assessments must validate short-term storage (≤1 hour at 4°C or ambient temperature). For longitudinal PK analyses, immediate freezing (-80°C) post-collection is critical to preserve integrity .
Advanced: What methodologies resolve contradictions in stability data across preclinical studies?
Contradictions often arise from variability in protease inhibitor concentrations or dilution protocols. Systematic optimization (e.g., 25× inhibitor stock diluted to 1× final concentration) and validation under species-specific conditions (rat vs. beagle dog plasma) are essential. Parallel stability assays under varying temperatures and inhibitor levels can clarify discrepancies .
Advanced: How to design in vivo experiments assessing GeXIVA[1,2]’s antitumor efficacy?
Use triple-negative breast cancer (TNBC) models (e.g., 4T1 cells in mice) with dose-response studies (e.g., 0.1–10 µM). Mechanistic analyses should include Western blotting for AKT-mTOR, STAT3, and NF-κB pathways. Apoptosis is quantified via flow cytometry (Annexin V/PI staining), ensuring serum-free media to avoid peptide degradation .
Basic: What structural features of GeXIVA[1,2] influence receptor specificity?
Alanine-scanning mutagenesis reveals that residues Tyr¹³, Arg¹⁴, and Lys¹⁵ are critical for α9α10 nAChR binding. The “bead” isomer (disulfide bonds: Cys¹-Cys², Cys³-Cys⁴) exhibits higher potency than the “ribbon” isomer (Cys¹-Cys⁴, Cys²-Cys³) due to conformational stability .
Advanced: How to validate target engagement in GeXIVA[1,2]’s analgesic assays?
Combine electrophysiological recordings (e.g., patch-clamp on DRG neurons) with receptor-binding assays using radiolabeled α-conotoxins. Competitive inhibition curves (IC₅₀) and computational docking (e.g., Rosetta) confirm binding to α9α10 nAChR interfaces .
Advanced: What statistical models are suitable for population PK (PopPK) analysis of GeXIVA[1,2]?
Nonlinear mixed-effects modeling (NONMEM) accommodates sparse PK data from preclinical species. Covariates like body weight, renal clearance, and α9α10 nAChR expression levels should be included. Model validation requires bootstrap analysis and visual predictive checks .
Basic: Why is ELISA preferred over LC-MS for GeXIVA[1,2] quantification?
ELISA provides higher sensitivity (LLOQ: 1.25 ng·mL⁻¹) and specificity due to monoclonal antibody pairing (e.g., anti-GeXIVA[1,2] clone 3B7). LC-MS struggles with ionization efficiency and matrix interference in peptide-rich plasma .
Advanced: How to reconcile divergent PK-PD relationships in GeXIVA[1,2] studies?
Mechanistic PK-PD models integrating target-mediated drug disposition (TMDD) account for receptor saturation and delayed analgesic effects. In silico simulations (e.g., SimBiology) can bridge preclinical data to human dose predictions .
Key Methodological Considerations
- Antibody Validation : Use indirect ELISA for epitope mapping and cross-reactivity testing against structurally similar peptides .
- Data Reproducibility : Adhere to Chinese Pharmacopoeia guidelines for bioanalytical method validation, including intra-/inter-day precision and analyte stability .
- Ethical Compliance : PK studies in beagle dogs require IACUC approval, with plasma sampling timed to minimize animal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
